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Compound of Interest

Compound Name: 6-fluoro-7-methyl-1H-indole

Cat. No.: B1337571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

novel heterocyclic compound, 6-fluoro-7-methyl-1H-indole. Due to the limited availability of

published experimental data for this specific molecule, this document focuses on predicted

spectroscopic values and established methodologies for their determination. The information

herein serves as a valuable resource for the synthesis, identification, and characterization of

this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 6-fluoro-7-methyl-1H-indole. These predictions

are based on the analysis of structurally similar compounds and established principles of

spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H1 (N-H) 8.0 - 8.2 br s -

H2 7.2 - 7.3 t ~2.5

H3 6.4 - 6.5 t ~2.5

H4 7.3 - 7.4 d ~8.5

H5 6.8 - 6.9 dd ~8.5, ~10.0

CH₃ 2.4 - 2.5 s -

Predictions are based on an expected analysis in a solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

C2 124.5

C3 102.0

C3a 129.0

C4 120.0 (d, JC-F ≈ 4 Hz)

C5 109.0 (d, JC-F ≈ 25 Hz)

C6 158.0 (d, JC-F ≈ 240 Hz)

C7 115.0 (d, JC-F ≈ 15 Hz)

C7a 135.0

CH₃ 14.0

Predictions are based on an expected analysis in a solvent such as CDCl₃. Carbon-fluorine

coupling (d, doublet) is anticipated for carbons in proximity to the fluorine atom.

Table 3: Predicted IR Spectroscopy Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3400 - 3450 Medium

C-H Stretch (Aromatic) 3100 - 3150 Medium

C-H Stretch (Methyl) 2920 - 2980 Medium

C=C Stretch (Aromatic) 1600 - 1620 Medium

C-N Stretch 1320 - 1360 Strong

C-F Stretch 1180 - 1220 Strong

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes

[M]⁺ 149.06 Molecular Ion

[M-CH₃]⁺ 134.05 Loss of a methyl radical

[M-HCN]⁺ 122.05
Loss of hydrogen cyanide from

the indole ring

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or

equivalent) operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 6-fluoro-7-methyl-1H-indole is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition:
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A standard single-pulse experiment is performed.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Data is collected over a spectral width of 0-12 ppm.

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

The spectral width is generally set from 0 to 200 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two, Thermo Scientific Nicolet iS5).

Sample Preparation:

Solid Phase (ATR): A small amount of the solid sample is placed directly on the Attenuated

Total Reflectance (ATR) crystal.

Solid Phase (KBr pellet): A few milligrams of the sample are ground with potassium

bromide (KBr) and pressed into a thin pellet.

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic separation

technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition (Electron Ionization - EI for GC-MS):

The sample is introduced into the ion source, typically via a heated GC inlet.

The standard electron energy for EI is 70 eV.

The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the

molecular ion and fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 6-fluoro-7-methyl-1H-indole.

Starting Materials Chemical Synthesis
(e.g., Fischer Indole Synthesis)

Reaction Purification
(e.g., Column Chromatography)

Crude Product Purity Assessment
(TLC, HPLC)

Purified Fractions Structural CharacterizationConfirmed Purity

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry

IR Spectroscopy

Pure 6-fluoro-7-methyl-1H-indole

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 6-fluoro-7-methyl-1H-indole.
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To cite this document: BenchChem. [Spectroscopic Characterization of 6-fluoro-7-methyl-1H-
indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337571#spectroscopic-data-nmr-ir-ms-for-6-fluoro-
7-methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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